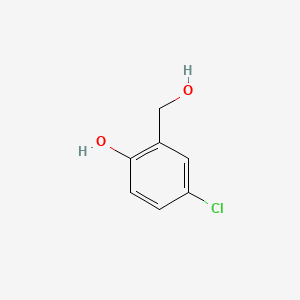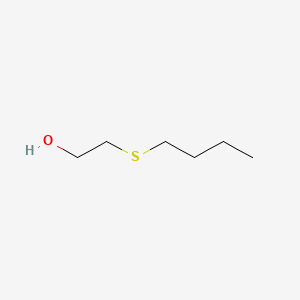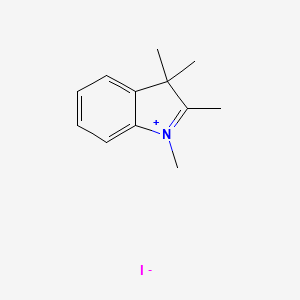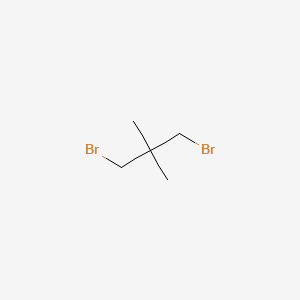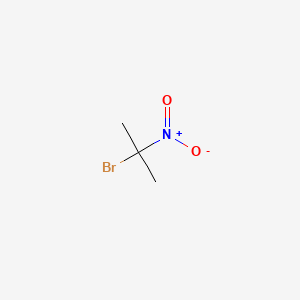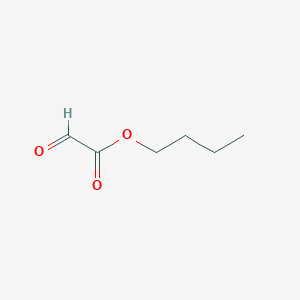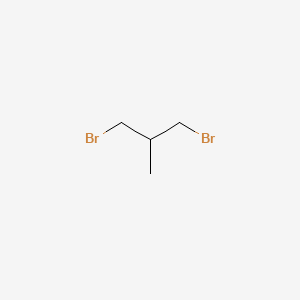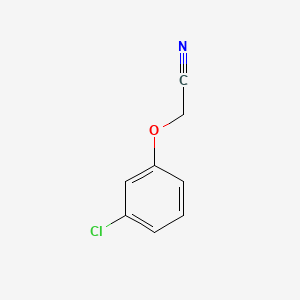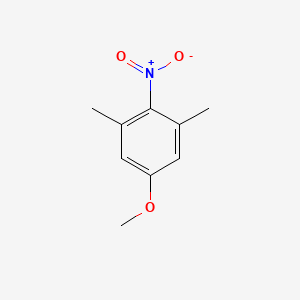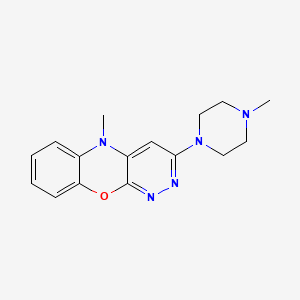
Pipofezine
Vue d'ensemble
Description
Pipofezine, vendu sous les noms de marque Azafen ou Azaphen, est un antidépresseur tricyclique approuvé en Russie pour le traitement de la dépression. Il a été introduit à la fin des années 1960 et est toujours utilisé aujourd'hui. This compound s'est avéré être un puissant inhibiteur de la recapture de la sérotonine, contribuant à ses effets antidépresseurs .
Applications De Recherche Scientifique
Pipofezine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying tricyclic antidepressants and their chemical properties.
Biology: Investigated for its effects on neurotransmitter systems and potential neuroprotective properties.
Medicine: Primarily used as an antidepressant, with ongoing research into its efficacy and safety in treating other psychiatric disorders.
Industry: Employed in the development of new antidepressant drugs and related compounds
Mécanisme D'action
Target of Action
Pipofezine, a tricyclic antidepressant, primarily targets the serotonin transporter . This transporter is responsible for the reuptake of serotonin, a neurotransmitter that plays a crucial role in mood regulation .
Mode of Action
This compound acts as a potent inhibitor of the reuptake of serotonin . By blocking the serotonin transporter, this compound increases the availability of serotonin in the synaptic cleft, enhancing its effects . This leads to an improvement in mood, which is beneficial in the treatment of depression .
Biochemical Pathways
This compound’s action on the serotonin transporter affects the serotonergic pathway . By inhibiting the reuptake of serotonin, this compound prolongs the action of serotonin in the synaptic cleft . This leads to enhanced serotonergic neurotransmission, which can help alleviate symptoms of depression .
Pharmacokinetics
As a tricyclic antidepressant, it is likely that this compound is well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve enhanced serotonergic neurotransmission . By inhibiting the reuptake of serotonin, this compound increases the concentration of serotonin in the synaptic cleft . This leads to increased activation of serotonin receptors on the postsynaptic neuron, resulting in improved mood and reduced symptoms of depression .
Analyse Biochimique
Biochemical Properties
Pipofezine has been shown to act as a potent inhibitor of the reuptake of serotonin . This biochemical property allows this compound to increase the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission .
Cellular Effects
The increased serotonin levels in the brain due to this compound can influence various cellular processes. Serotonin is known to play a crucial role in mood regulation, sleep, appetite, and other physiological processes . Therefore, this compound’s effect on serotonin reuptake can have broad impacts on cell function.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the serotonin transporter, inhibiting the reuptake of serotonin . This leads to an increase in the extracellular concentration of serotonin, enhancing serotonergic neurotransmission .
Temporal Effects in Laboratory Settings
Given its mechanism of action, it is reasonable to expect that the antidepressant effects of this compound would become more pronounced over time as serotonin levels in the brain are increased .
Dosage Effects in Animal Models
Like other antidepressants, it is likely that there is a therapeutic window for this compound, with insufficient effects at too low doses and potential for adverse effects at too high doses .
Metabolic Pathways
As a tricyclic antidepressant, it is likely metabolized in the liver, similar to other drugs in this class .
Transport and Distribution
Given its lipophilic nature, it is likely that this compound can readily cross cell membranes and distribute throughout the body .
Subcellular Localization
Given its mechanism of action as a serotonin reuptake inhibitor, it is likely that this compound localizes to the presynaptic neuron where the serotonin transporter is located .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la pipofezine implique la formation d'une structure tricyclique avec un groupement pipérazineDes conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, sont optimisées pour obtenir des rendements et une pureté élevés .
Méthodes de production industrielle
La production industrielle de this compound implique généralement une synthèse à grande échelle utilisant des réacteurs discontinus ou à flux continu. Le processus est conçu pour garantir une qualité et une efficacité constantes, avec un contrôle strict des paramètres de réaction et des étapes de purification pour répondre aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions
La pipofezine subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée dans des conditions spécifiques pour former les N-oxydes correspondants.
Réduction : Les réactions de réduction peuvent modifier le cycle pipérazine ou d'autres groupes fonctionnels.
Substitution : Des réactions de substitution aromatique nucléophile peuvent se produire sur le cycle pyridazine.
Réactifs et conditions courants
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme l'hydrure de lithium et de l'aluminium, et des nucléophiles pour les réactions de substitution. Les conditions de réaction varient en fonction de la transformation souhaitée, notamment la température, le solvant et le choix du catalyseur .
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la this compound, tels que les N-oxydes, les formes réduites et les analogues substitués.
Applications de recherche scientifique
La this compound a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisée comme composé modèle pour étudier les antidépresseurs tricycliques et leurs propriétés chimiques.
Biologie : Étudiée pour ses effets sur les systèmes de neurotransmetteurs et ses propriétés neuroprotectrices potentielles.
Médecine : Principalement utilisée comme antidépresseur, avec des recherches en cours sur son efficacité et sa sécurité dans le traitement d'autres troubles psychiatriques.
Industrie : Utilisée dans le développement de nouveaux médicaments antidépresseurs et de composés apparentés
Mécanisme d'action
La this compound exerce ses effets en inhibant la recapture de la sérotonine, un neurotransmetteur impliqué dans la régulation de l'humeur. Cette inhibition augmente la disponibilité de la sérotonine dans la fente synaptique, renforçant ses effets antidépresseurs. De plus, la this compound possède des propriétés sédatives, suggérant une activité antihistaminique. Les cibles moléculaires et les voies impliquées comprennent les transporteurs de sérotonine et éventuellement les récepteurs de l'histamine .
Comparaison Avec Des Composés Similaires
Composés similaires
Fluacizine : Un autre antidépresseur tricyclique avec des propriétés d'inhibition de la recapture de la sérotonine similaires.
Amitriptyline : Un antidépresseur tricyclique largement utilisé avec un spectre d'action plus large, notamment l'inhibition de la recapture de la norépinéphrine.
Imipramine : L'un des premiers antidépresseurs tricycliques, connu pour son efficacité dans le traitement de la dépression et des troubles anxieux
Unicité de la pipofezine
La this compound est unique en raison de sa structure chimique spécifique, qui combine un noyau de pyridazino[3,4-b][1,4]benzoxazine avec un cycle pipérazine. Cette structure contribue à sa puissante inhibition de la recapture de la sérotonine et à ses effets sédatifs, la distinguant des autres antidépresseurs tricycliques .
Propriétés
IUPAC Name |
5-methyl-3-(4-methylpiperazin-1-yl)pyridazino[3,4-b][1,4]benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-19-7-9-21(10-8-19)15-11-13-16(18-17-15)22-14-6-4-3-5-12(14)20(13)2/h3-6,11H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYYIRPAZHJOLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C3C(=C2)N(C4=CC=CC=C4O3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046271 | |
| Record name | Pipofezine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24886-52-0 | |
| Record name | Pipofezine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24886-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pipofezine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024886520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pipofezine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PIPOFEZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8T739L1FA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Pipofezine, and how does it affect neuropathic pain?
A: While the precise mechanism of action of this compound remains unclear, studies suggest it may exert its antidepressant and analgesic effects through modulation of neurotransmitter systems, particularly serotonin and norepinephrine. Research indicates that this compound, when used in conjunction with Carbamazepine, can effectively reduce neuropathic pain in conditions like diabetic polyneuropathy and trigeminal neuralgia. [, ] This pain reduction is thought to be linked to the strengthening of supraspinal and antinociceptive systems activity. []
Q2: Has this compound shown promise in treating conditions other than neuropathic pain?
A: Yes, research suggests that this compound might be beneficial in treating Attention Deficit Hyperactivity Disorder (ADHD). In an open, non-randomized study, this compound demonstrated positive effects on clinicopsychiatric and neuropsychological performance in adolescents with ADHD and hypertension, comparable to Tianeptine and superior to Chlorprothixene. [, ] Notably, this compound did not significantly affect blood pressure levels in these patients. [, ]
Q3: What is the chemical structure of this compound?
A: The 3D structure of this compound in its drug formulation state was recently revealed through microcrystal electron diffraction (MicroED). [] This technique allowed researchers to determine the atomic structure directly from commercially available this compound powder.
Q4: Are there any insights into the structure-activity relationship (SAR) of this compound?
A: While specific SAR studies for this compound were not identified in the provided research, the elucidation of its 3D structure through MicroED and subsequent molecular docking simulations provide valuable insights into its binding interactions with potential targets. [] This structural information serves as a foundation for future SAR studies, which could explore modifications to the this compound scaffold to optimize its activity, potency, and selectivity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




